molecular formula C7H16N2O B6202444 methyl[2-(morpholin-3-yl)ethyl]amine CAS No. 1511116-03-2

methyl[2-(morpholin-3-yl)ethyl]amine

Cat. No.: B6202444
CAS No.: 1511116-03-2
M. Wt: 144.21 g/mol
InChI Key: FPWKDIJBSGHIKE-UHFFFAOYSA-N
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Description

Methyl[2-(morpholin-3-yl)ethyl]amine is an organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . The presence of the morpholine ring in its structure makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(morpholin-3-yl)ethyl]amine undergoes various chemical reactions typical for secondary amines. These include:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted morpholines, N-oxides, and simpler amines .

Scientific Research Applications

Methyl[2-(morpholin-3-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl[2-(morpholin-3-yl)ethyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(morpholin-3-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and additional functional groups makes it a versatile compound for various applications .

Properties

CAS No.

1511116-03-2

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-methyl-2-morpholin-3-ylethanamine

InChI

InChI=1S/C7H16N2O/c1-8-3-2-7-6-10-5-4-9-7/h7-9H,2-6H2,1H3

InChI Key

FPWKDIJBSGHIKE-UHFFFAOYSA-N

Canonical SMILES

CNCCC1COCCN1

Purity

95

Origin of Product

United States

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